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Compound of Interest

Compound Name: 3-Methoxyoxan-4-one

Cat. No.: B1290594

Introduction

3-Methoxyoxan-4-one, also known as 3-methoxytetrahydro-4H-pyran-4-one, is a heterocyclic
organic compound with the molecular formula CeH100s. Its structure consists of a six-
membered tetrahydropyran ring, a ketone functional group at the 4-position, and a methoxy
group at the 3-position. Due to a lack of readily available published experimental data for this
specific molecule, this guide provides a predicted spectroscopic profile based on established
principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and
mass spectrometry (MS). The information herein is intended to serve as a reference for
researchers, scientists, and drug development professionals in the identification and
characterization of 3-Methoxyoxan-4-one.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Methoxyoxan-4-one.
These predictions are derived from the analysis of its chemical structure and comparison with

data from analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data (CDClIs, 400 MHz)
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~39-41 m 2H H-2
~3.7-3.9 m 2H H-6

~ 3.6 dd 1H H-3

~34 s 3H -OCHs
~26-28 m 2H H-5

Note on Predictions: The protons on the carbons adjacent to the oxygen atom (H-2 and H-6)

are expected to be in the downfield region. The methine proton at the 3-position (H-3) will be

deshielded by both the adjacent oxygen and the carbonyl group. The methoxy group protons

will appear as a characteristic singlet.

Table 2: Predicted 13C NMR Spectroscopic Data (CDCls, 101 MHz)

Chemical Shift (6) ppm

Carbon Assignment

~ 205 - 210 C-4 (C=0)
~75-80 C-3
~65-70 C-2
~63-68 C-6
~55-60 -OCHs
~40-45 C-5

Note on Predictions: The carbonyl carbon (C-4) is expected to have the largest chemical shift.

The carbons bonded to oxygen (C-2, C-3, and C-6) will appear in the typical range for ethers

and oxygenated carbons. The carbon of the methoxy group will be in a characteristic upfield

region for such groups.

Table 3: Predicted Infrared (IR) Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~ 2950 - 2850 Medium C-H stretch (alkane)
~1720-1740 Strong C=0 stretch (ketone)
~ 1150 - 1080 Strong C-O-C stretch (ether)

Note on Predictions: The most prominent absorption band is expected to be the strong
carbonyl stretch, characteristic of a six-membered ring ketone. A strong C-O-C stretching band
from the pyran ring and the methoxy group is also anticipated.

Table 4: Predicted Mass Spectrometry (MS) Data (Electron lonization)

m/z Possible Fragment
130 [M]* (Molecular lon)
102 [M - COJ*

99 [M - OCHs]*

71 [M - CO - OCHs]*

43 [CHsCOJ]*

Note on Predictions: The mass spectrum is expected to show a molecular ion peak at m/z 130.
Common fragmentation pathways for cyclic ketones and ethers include the loss of carbon
monoxide (CO), loss of the methoxy radical (*OCHs), and a-cleavage around the carbonyl

group.[1][2][3]

Experimental Protocols

The following are generalized methodologies for the acquisition of spectroscopic data for a

small organic molecule like 3-Methoxyoxan-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube. A small amount of
a reference standard, such as tetramethylsilane (TMS), may be added.

Instrument Setup and Data Acquisition: The NMR tube is placed in the spectrometer. The
magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve
homogeneity. The probe is tuned for the desired nucleus (*H or 13C).

'H NMR: A standard proton spectrum is acquired with a sufficient number of scans (typically
8-16) to obtain a good signal-to-noise ratio.

13C NMR: A carbon spectrum is acquired. Due to the lower natural abundance of 13C, a
greater number of scans (e.g., 128 or more) is typically required. Proton decoupling is
commonly used to simplify the spectrum to single lines for each carbon.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
produce the spectrum. The spectrum is then phased, baseline corrected, and referenced.
The chemical shifts, multiplicities, and integrations (for *H) of the peaks are analyzed.[4]

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates
(e.g., NaCl or KBr). For a solid sample, a KBr pellet can be made by grinding a small amount
of the sample with KBr powder and pressing it into a disk, or an Attenuated Total Reflectance
(ATR) accessory can be used with the neat sample.

Data Acquisition: A background spectrum of the empty spectrometer (or the clean ATR
crystal) is collected. The sample is then placed in the beam path, and the sample spectrum
is recorded. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a
range of 4000-400 cm™1.

Data Processing: The spectrum is usually displayed in terms of transmittance or absorbance
versus wavenumber. The positions and intensities of the absorption bands are identified and
correlated with specific functional groups.[5]

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.rsc.org/suppdata/c5/gc/c5gc01965f/c5gc01965f1.pdf
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Introduction: The sample is introduced into the mass spectrometer. For a volatile
compound, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.
For less volatile compounds, a liquid chromatograph (LC-MS) with a suitable ionization
source can be used.

« lonization: The sample molecules are ionized. Electron lonization (EI) is a common
technique that involves bombarding the sample with a high-energy electron beam, which
typically causes extensive fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection and Data Processing: The separated ions are detected, and a mass spectrum is
generated, which is a plot of ion intensity versus m/z. The molecular ion peak is identified,
and the fragmentation pattern is analyzed to elucidate the structure of the molecule.[1][3]

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1290594?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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